Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid: is a complex organic compound characterized by its bicyclic structure. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
- Rel-(1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Rel-(1R,3R,5s,6r)-3-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid
Comparison: Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4S,5R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(9(14)15)6-7(8)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-,12+/m0/s1 |
InChI Key |
ZDKMDPPQMCOHEX-YVZVNANGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@]2([C@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1C2)C(=O)O |
Origin of Product |
United States |
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